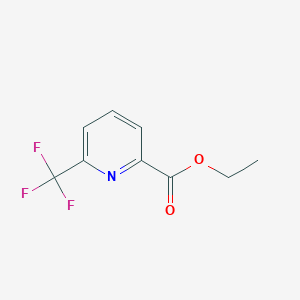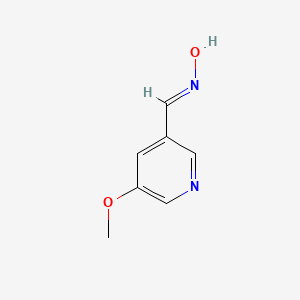
5-甲氧基烟醛肟
描述
5-Methoxynicotinaldehyde oxime is a heterocyclic compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxynicotinaldehyde oxime consists of a pyridine ring with a methoxy group and an oxime group attached . The SMILES string representation is COc1cncc(\C=N\O)c1 .Chemical Reactions Analysis
Oximes, including 5-Methoxynicotinaldehyde oxime, have diverse reactivity modes that enable their use in various methodologies . They can undergo transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .科学研究应用
Uranium Recovery from Wastewater
- Application Summary: Oxime-functionalized PCN-222, a type of Zr-based metal organic framework (MOF), was synthesized for recovering uranium (U (VI)) from wastewater . This was achieved through the directed construction of productive adsorbents .
- Methods of Application: The MOF called PCN-222 was synthesized and oxime functionalized based on directed molecular structure design . The resulting adsorbent, named PCN-222-OM, was used for recovering U (VI) from wastewater .
- Results: PCN-222-OM showed excellent adsorption capacity (403.4 mg·g−1) at pH = 6.0 due to its abundant holey structure and strong chelation for oxime groups with U(VI) ions . It also exhibited outstanding selectivity and reusability during the adsorption .
Antidotes for Organophosphate Poisoning
- Application Summary: Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They are used as drugs and intermediates for the synthesis of several pharmacological derivatives .
- Methods of Application: Oximes reactivate the enzyme—acetylcholinesterase (AChE)—which is inhibited by OP compounds . This reactivation is crucial in treating OP poisoning .
- Results: Several oxime-based reactivators or nerve antidotes have been developed, including pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime . Among these, pralidoxime is the only FDA-approved drug .
Covalent Adaptable Networks (CANs)
- Application Summary: Oxime chemistry has been used in the construction of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The combination of oximes with esters and urethanes has enabled the realization of CANs .
- Results: The use of oxime chemistry in CANs has led to materials with versatile and tunable properties .
Rapid Bioconjugation to Disulfide-Rich Peptides
- Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
- Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
Oxime Metathesis
- Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
- Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .
Inhibition of 5-Lipoxygenase
- Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
- Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
- Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .
Rapid Bioconjugation to Disulfide-Rich Peptides
- Application Summary: The oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .
- Methods of Application: The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results: The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
Oxime Metathesis
- Application Summary: Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
- Methods of Application: The mechanism of the acid-catalyzed dynamic exchange of oximes was investigated . A metathesis mechanism was proposed that is well supported by both experimental and computational studies .
- Results: Oxime groups were incorporated into a cross-linked polymeric material and demonstrated the ability of oxime-based polymers to be reprocessed under acid catalysis while maintaining their structural integrity .
Inhibition of 5-Lipoxygenase
- Application Summary: Oximes have been used as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses .
- Methods of Application: The oxime moiety was incorporated into the structure of the inhibitor .
- Results: The presence of a free oxime moiety in the 3’-position and a hydrogen in position N1 were found to be required for effective inhibitory activity .
安全和危害
Safety data sheets advise avoiding breathing mist, gas, or vapors of 5-Methoxynicotinaldehyde oxime. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .
未来方向
Oximes, including 5-Methoxynicotinaldehyde oxime, have potential for diverse applications due to their unique reactivity modes . They have been used in dynamic materials, energetic materials, and biocatalytic oxime reductions . Future research may focus on understanding the neurophysiological and neural mechanisms that contribute to the potential clinical effects of oximes .
属性
IUPAC Name |
(NE)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHCDUUDDZBX-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670147 | |
| Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxynicotinaldehyde oxime | |
CAS RN |
1087659-31-1 | |
| Record name | N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



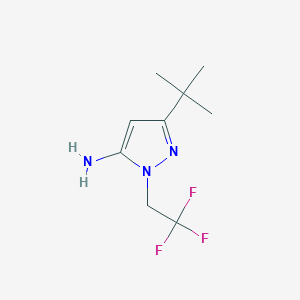
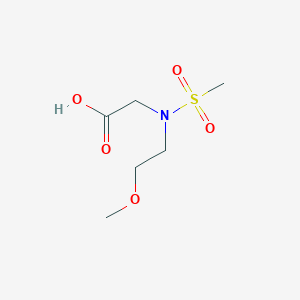
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
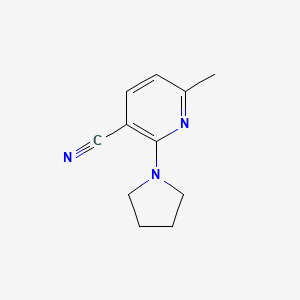
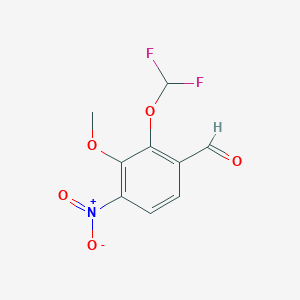
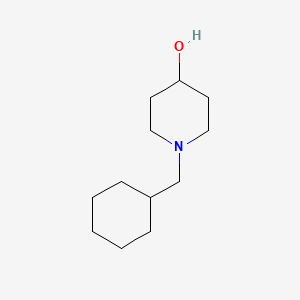
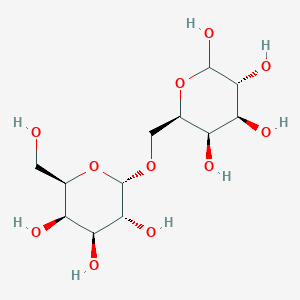
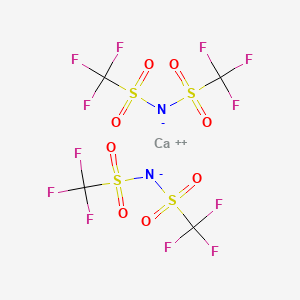
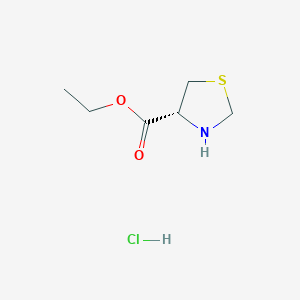
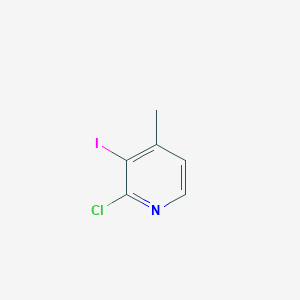
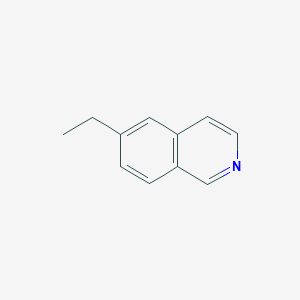
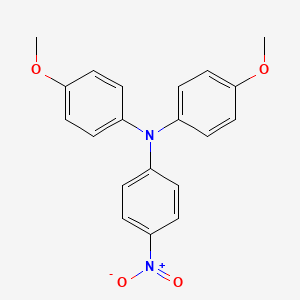
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
